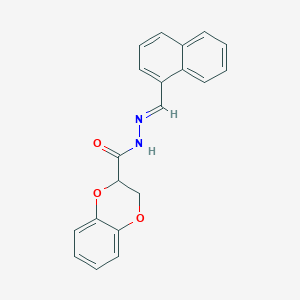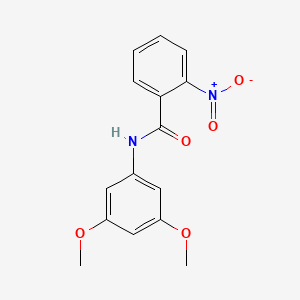![molecular formula C16H20N2O2 B5713161 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as EPC-K1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its potent antitumor activity, which makes it a valuable tool for cancer research. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods that can produce 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in larger quantities and with higher purity. Another area of research is the identification of the specific molecular targets of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, which could provide insights into its mechanism of action. Furthermore, future studies could investigate the potential of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
合成方法
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one can be synthesized using a multi-step reaction sequence starting from commercially available 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 4-ethyl-1-piperazinecarboxaldehyde to yield the intermediate product. The final step involves the removal of the TBDMS group to obtain 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one in high yield and purity.
科学研究应用
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. In addition, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-7-9-18(10-8-17)11-13-12-20-15-6-4-3-5-14(15)16(13)19/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYKEBWNPVUJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylpiperazin-1-yl)methyl]-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)


![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)